molecular formula C7H13F2NO2 B13619022 2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid

2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid

Cat. No.: B13619022
M. Wt: 181.18 g/mol
InChI Key: HRFIMCJTDKEPPV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid involves several steps, starting with the appropriate precursors. The key steps include:

    Fluorination: Introduction of fluorine atoms to the precursor molecule.

    Amination: Incorporation of the amino group.

    Dimethylation: Addition of methyl groups to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides under specific conditions.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Mechanism of Action

The compound exerts its effects by directly and selectively activating the mTORC1 signaling pathway. It binds to and modulates sestrin2, a leucine amino acid sensor and upstream regulatory pathway. This activation leads to increased mTORC1 signaling, promoting synaptogenesis and producing rapid antidepressant effects. The actions of 2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid require the signaling of brain-derived neurotrophic factor (BDNF) .

Comparison with Similar Compounds

    Ketamine: An NMDA receptor antagonist that also activates the mTORC1 pathway.

    Leucine: An amino acid that modulates the same pathway but with different efficacy and specificity.

Uniqueness: 2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid is unique in its selective activation of the mTORC1 pathway through sestrin2 modulation, offering a targeted approach to treating major depressive disorder with potentially fewer side effects compared to other compounds .

Properties

IUPAC Name

2-amino-5,5-difluoro-4,4-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO2/c1-7(2,6(8)9)3-4(10)5(11)12/h4,6H,3,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFIMCJTDKEPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)O)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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